2-Oxo-posaconazole
Description
Properties
Molecular Formula |
C37H40F2N8O5 |
|---|---|
Molecular Weight |
714.8 g/mol |
IUPAC Name |
1-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-4-[4-[1-[(2S,3S)-2-hydroxypentan-3-yl]-5-oxo-1,2,4-triazol-4-yl]phenyl]piperazin-2-one |
InChI |
InChI=1S/C37H40F2N8O5/c1-3-34(25(2)48)47-36(50)46(24-42-47)30-7-5-28(6-8-30)43-14-15-45(35(49)18-43)29-9-11-31(12-10-29)51-19-26-17-37(52-20-26,21-44-23-40-22-41-44)32-13-4-27(38)16-33(32)39/h4-13,16,22-26,34,48H,3,14-15,17-21H2,1-2H3/t25-,26+,34-,37-/m0/s1 |
InChI Key |
OTUCIEBNYCSGTC-UZGSICAYSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(C(=O)C3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(C(=O)C3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Origin of Product |
United States |
Synthetic Chemistry and Preparative Methodologies for 2 Oxo Posaconazole
Elucidation of De Novo Synthetic Routes for 2-Oxo-posaconazole
A de novo synthesis of 2-Oxo-posaconazole would likely diverge from the synthesis of posaconazole (B62084) at the stage of introducing the piperazine (B1678402) moiety or would involve a late-stage oxidation of a posaconazole intermediate. A plausible route would involve the synthesis of a pre-functionalized piperazin-2-one (B30754) core, which is then coupled with the side chains.
A hypothetical stepwise synthesis can be envisioned as follows:
Synthesis of the Core Piperazin-2-one Intermediate: A key starting material would be a piperazin-2-one derivative. The synthesis of substituted piperazin-2-ones can be achieved through various methods, such as the cyclization of N-(2-aminoethyl)amino acid esters or via aza-Henry (nitro-Mannich) reactions followed by reduction and lactamization. beilstein-journals.org For the synthesis of the specific intermediate required for 2-Oxo-posaconazole, one could start with a suitably protected 4-aminophenol.
Coupling with the Tetrahydrofuran (B95107) Moiety: The synthesized piperazin-2-one intermediate would then be coupled to the pre-formed chiral tetrahydrofuran side chain. The synthesis of the key chiral tetrahydrofuran subunit of posaconazole is well-established and involves steps like enzymatic desymmetrization and iodocyclization to control stereochemistry. figshare.com The coupling reaction would likely be a nucleophilic substitution, for instance, an etherification reaction between the phenolic hydroxyl group of the piperazin-2-one intermediate and a tosylated or mesylated derivative of the tetrahydrofuran methanol (B129727) side chain.
Introduction of the Second Aryl Group and Final Side Chain: The remaining secondary amine of the piperazin-2-one ring would then be arylated, for example, through a Buchwald-Hartwig amination with an appropriate aryl halide. The final step would involve the attachment of the (S)-2-hydroxypentan-3-yl side chain to the triazolone ring, a strategy also employed in the synthesis of posaconazole. figshare.com
Reaction Optimization: Key challenges in this synthetic approach would include:
Regioselectivity: Ensuring selective N-arylation and N-alkylation of the piperazin-2-one ring. The presence of the lactam functionality might influence the nucleophilicity of the two nitrogen atoms differently, potentially aiding in regioselective reactions.
Protection/Deprotection Strategy: A careful selection of protecting groups for the various functional groups (hydroxyl, amines) would be crucial to avoid side reactions and ensure the stability of the intermediates.
Purification: The purification of polar, high molecular weight intermediates would likely require advanced chromatographic techniques.
A plausible reaction scheme is outlined below:
| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |
| 1 | 1-(4-aminophenyl)piperazin-2-one | Tosylated tetrahydrofuran side-chain | Williamson ether synthesis | Intermediate A |
| 2 | Intermediate A | 1-bromo-4-(1-((2S,3S)-2-hydroxypentan-3-yl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene | Buchwald-Hartwig amination | 2-Oxo-posaconazole |
This table represents a hypothetical reaction sequence.
The stereochemistry of 2-Oxo-posaconazole is complex, with multiple chiral centers. The control of stereochemistry would be a critical aspect of its synthesis, drawing heavily on the methodologies developed for posaconazole. ontosight.ai
Tetrahydrofuran Ring: The stereocenters on the tetrahydrofuran ring are typically established early in the synthesis using chiral catalysts or enzymes for asymmetric reactions, such as the Sharpless asymmetric epoxidation, followed by stereocontrolled cyclization. figshare.com
Side Chain: The stereochemistry of the (S)-2-hydroxypentan-3-yl side chain is also introduced using chiral starting materials or through stereoselective reductions.
Resolution: In cases where stereoisomeric mixtures are formed, chiral chromatography would be essential for the separation and isolation of the desired diastereomer. The use of chiral stationary phases, such as those based on polysaccharide derivatives, has been successful in the separation of posaconazole stereoisomers and would be applicable here.
Stepwise Synthesis Strategies and Reaction Optimization
Derivatization Approaches for the Chemical Modification of 2-Oxo-posaconazole
While there is no specific literature on the derivatization of 2-Oxo-posaconazole, its structure offers several handles for chemical modification to generate analogs for research purposes.
For SAR studies, focused on understanding the molecule's interaction with biological targets other than its primary antifungal target, various modifications could be envisioned:
Hydroxyl Group: The secondary alcohol on the pentyl side chain is a prime site for modification. It could be acylated or etherified to probe the importance of this hydrogen bond donor.
Piperazinone Ring: The N-H of the piperazinone lactam could be alkylated or acylated to explore the impact of substitution at this position.
Aromatic Rings: The fluoro substituents on the phenyl ring could be replaced with other halogens or small alkyl groups to investigate the role of these groups in molecular recognition.
| Site of Modification | Potential Reaction | Reagent Example |
| Secondary -OH on pentyl chain | Acylation | Acetyl chloride, Benzoyl chloride |
| Piperazinone N-H | Alkylation | Methyl iodide, Benzyl bromide |
| 2,4-Difluorophenyl group | Suzuki Coupling (from a bromo-analog) | Arylboronic acids |
This table outlines potential derivatization strategies.
For mechanistic studies, such as binding assays or metabolic profiling, isotopically labeled analogs of 2-Oxo-posaconazole would be invaluable.
Deuterium Labeling: Deuterium atoms could be introduced at various non-exchangeable C-H positions. For instance, using deuterated reducing agents (e.g., NaBD4) in the synthesis of the side chains or by employing deuterated building blocks. A commercially available deuterated analog, 2-Oxo-posaconazole-d4, suggests the feasibility of such labeling. nih.gov
Carbon-13 and Carbon-14 Labeling: For more in-depth metabolic studies or for use in techniques like NMR, 13C-labeling could be achieved by using 13C-labeled starting materials in the synthesis. 14C-labeling, for radioactivity-based assays, would follow a similar strategy.
Fluorine-18 (B77423) Labeling: For positron emission tomography (PET) imaging studies, a fluorine-18 labeled analog could be synthesized. This would likely involve a late-stage nucleophilic substitution with [18F]fluoride on a suitable precursor, for example, by replacing one of the fluoro groups on the phenyl ring with a leaving group.
The synthesis of labeled piperazine-based compounds for imaging studies has been reported and the methodologies could be adapted for 2-Oxo-posaconazole. nih.govresearchgate.net
Targeted Modifications for Structure-Activity Relationship (SAR) Probes (excluding therapeutic efficacy)
Characterization of Synthetic Intermediates and Final Products (excluding basic identification data as primary focus)
The comprehensive characterization of the synthetic intermediates and the final 2-Oxo-posaconazole product would be essential to confirm their identity, purity, and stereochemistry. Beyond routine analysis like melting point and elemental analysis, a combination of advanced spectroscopic techniques would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
2D NMR (COSY, HSQC, HMBC): These techniques would be crucial for unambiguously assigning all proton and carbon signals, especially in the complex overlapping regions of the spectrum, and for confirming the connectivity of the different structural fragments.
NOESY/ROESY: These experiments would be vital for determining the relative stereochemistry of the molecule by observing through-space correlations between protons.
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS): Would be used to determine the exact mass of the synthesized compounds, confirming their elemental composition.
Tandem Mass Spectrometry (MS/MS): Would be employed to study the fragmentation patterns of the molecule, which can provide valuable structural information and aid in the identification of related impurities.
X-ray Crystallography: Single-crystal X-ray diffraction would provide the most definitive evidence for the absolute and relative stereochemistry of the chiral centers in 2-Oxo-posaconazole and its intermediates, provided suitable crystals can be obtained.
Infrared (IR) Spectroscopy: Would be used to identify the key functional groups present in the molecule, such as the carbonyl groups of the triazolone and piperazinone rings, the hydroxyl group, and the C-F bonds.
The characterization data for the "Posaconazole 3-Oxo Impurity" is commercially available from some suppliers, which would serve as a reference for newly synthesized material. nih.govhumanjournals.comrsc.org
Metabolic Formation and Biotransformation Pathways of 2 Oxo Posaconazole Non Clinical Focus
Enzymatic Pathways Governing the Formation of 2-Oxo-posaconazole from Posaconazole (B62084)
The transformation of posaconazole into 2-Oxo-posaconazole is primarily an oxidative process. While posaconazole itself is not extensively metabolized by the cytochrome P450 (CYP) system, this pathway is responsible for the formation of minor oxidative metabolites. europa.eueuropa.eu
Identification of Specific Enzymes and Isoforms Involved in its Generation
While the specific cytochrome P450 isoforms responsible for the generation of 2-Oxo-posaconazole are not extensively detailed in the provided search results, the general involvement of the CYP450 system is acknowledged. europa.eueuropa.eu The primary metabolic route for posaconazole is through UDP-glucuronosyltransferases (UGTs), which are Phase II enzymes. nih.govresearchgate.netmedsinfo.com.au Posaconazole is also a substrate for P-glycoprotein (P-gp) efflux. medsinfo.com.aumedsinfo.com.aumedsafe.govt.nz The oxidative metabolism that leads to 2-Oxo-posaconazole is considered a minor pathway. europa.eueuropa.eu
In Vitro and In Vivo (Non-Human Model) Studies on Biotransformation Kinetics
Non-human in vivo studies have provided insights into the metabolism of posaconazole. In repeat-dose toxicity studies in rats and dogs, effects related to the inhibition of adrenal steroid hormone synthesis were observed at exposures similar to or greater than therapeutic doses in humans, indicating an interaction with CYP enzymes. medsinfo.com.aumedsafe.govt.nz Furthermore, posaconazole is excreted in the milk of lactating rats. europa.eu In vitro studies have confirmed that posaconazole is a substrate for P-gp and is metabolized via UGTs. medsinfo.com.aumedsinfo.com.au These studies collectively suggest that while oxidative metabolism occurs, it is not the primary clearance pathway for posaconazole.
Subsequent Metabolic Transformations of 2-Oxo-posaconazole
Once formed, 2-Oxo-posaconazole can undergo further metabolic changes, primarily through conjugation reactions.
Exploration of Phase II Conjugation Pathways (e.g., glucuronidation)
Phase II metabolism, particularly glucuronidation, is the predominant metabolic pathway for posaconazole itself. nih.govresearchgate.netwikipedia.org It is plausible that 2-Oxo-posaconazole, as a metabolite, would also be a substrate for these conjugation reactions. Phase II reactions involve the attachment of hydrophilic molecules, such as glucuronic acid, to make the compound more water-soluble and facilitate its excretion. nottingham.ac.uknumberanalytics.com The majority of posaconazole's circulating metabolites are glucuronide conjugates. drugbank.comnih.gov
Identification of Downstream Metabolites
The primary downstream metabolites of posaconazole are its glucuronide conjugates. drugbank.comnih.gov Specifically, Posaconazole D-glucuronide, also known as Posaconazole N-β-D-Glucuronide, has been identified as a metabolite formed via glucuronidation by the UGT isoform UGT1A4. caymanchem.com It is likely that 2-Oxo-posaconazole would also be converted into a glucuronide conjugate to be eliminated from the body.
Advanced Analytical Methodologies for the Characterization and Quantification of 2 Oxo Posaconazole
Chromatographic Techniques for Separation and Detection
Chromatographic methods are central to the separation and quantification of 2-Oxo-posaconazole from its parent drug and other related substances. High-Performance Liquid Chromatography (HPLC) stands out as a primary tool due to its versatility and efficiency.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of robust HPLC methods is crucial for the accurate analysis of 2-Oxo-posaconazole. Several studies have focused on optimizing chromatographic conditions to achieve efficient separation and sensitive detection. These methods are often validated according to International Conference on Harmonisation (ICH) guidelines to ensure their reliability for quality control and research purposes. chemrj.orgnih.gov
A common approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity. nih.gov Method development typically involves the systematic optimization of several key parameters:
Column: C18 and C8 columns are frequently used, providing a non-polar stationary phase for the separation of posaconazole (B62084) and its metabolites. researchgate.net
Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is commonly employed. researchgate.netresearchgate.net The ratio of these components is adjusted to achieve the desired retention time and resolution. For instance, a mobile phase of methanol and water (75:25, v/v) has been successfully used. researchgate.net
Flow Rate: The speed at which the mobile phase passes through the column affects both the analysis time and the separation efficiency. A typical flow rate is around 1.0 mL/min. researchgate.net
Detection: UV-Vis detectors are often utilized, with the detection wavelength selected to maximize the absorbance of the analyte. nih.gov For posaconazole and its derivatives, wavelengths in the range of 220-265 nm are common. researchgate.net
The validation of these HPLC methods includes assessing parameters such as linearity, precision, accuracy, specificity, and robustness. chemrj.orgnih.gov For example, one validated HPLC method for posaconazole demonstrated good linearity over a concentration range of 2-20 μg/mL, with intra-day and inter-day precision less than 1%. nih.govnih.gov The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the method's sensitivity. nih.gov
Interactive Data Table: Example HPLC Method Parameters for Posaconazole Analysis
| Parameter | Condition | Reference |
| Column | Symmetry C18 | researchgate.net |
| Mobile Phase | 0.01N Potassium Dihydrogen Phosphate and Acetonitrile (57.4:42.6% v/v) | researchgate.net |
| Flow Rate | 1.11 mL/min | researchgate.net |
| Detection Wavelength | 220 nm | researchgate.net |
| Column Temperature | 30°C | researchgate.net |
Gas Chromatography (GC) Applications for Volatile Derivatives
While HPLC is the predominant technique for analyzing non-volatile compounds like 2-Oxo-posaconazole, Gas Chromatography (GC) can be applied if the analyte is chemically modified to become volatile. This process, known as derivatization, is not commonly reported for 2-Oxo-posaconazole, as direct analysis by LC-MS is more straightforward and avoids potential complexities and inefficiencies associated with the derivatization step.
Mass Spectrometry for Structural Elucidation and Trace Analysis
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of 2-Oxo-posaconazole. When coupled with liquid chromatography, it provides a powerful analytical platform.
LC-MS/MS and LC-TOF/MS for Qualitative and Quantitative Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive technique used for the quantification of posaconazole and its metabolites in biological matrices. waters.comeurofins-viracor.com This method involves separating the compounds using liquid chromatography and then detecting them with a tandem mass spectrometer. The use of UPLC-MS/MS allows for rapid and reliable analysis. waters.comnih.gov
Key aspects of LC-MS/MS analysis include:
Sample Preparation: A simple protein precipitation step, often with methanol, is typically sufficient to extract the analytes from serum or plasma samples. waters.comeurofins-viracor.com
Internal Standards: The use of stable isotope-labeled internal standards, such as ²H₄-posaconazole, is crucial for accurate quantification, as they compensate for matrix effects and variations in instrument response. waters.com
Ionization: Electrospray ionization (ESI) is a common ionization technique for this class of compounds.
Mass Analysis: A triple quadrupole mass spectrometer is frequently used, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. aruplab.com
LC-MS/MS methods have been developed for the simultaneous quantification of multiple antifungal agents, including posaconazole, demonstrating their utility in clinical settings. mdpi.com These methods can achieve low limits of quantification, making them suitable for therapeutic drug monitoring. waters.com
Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF/MS) provides high-resolution mass data, which is invaluable for the identification and structural confirmation of unknown metabolites.
Interactive Data Table: LC-MS/MS Method Details for Posaconazole Quantification
| Parameter | Details | Reference |
| Technique | UPLC-MS/MS | waters.com |
| Sample Preparation | Protein precipitation with methanol containing 0.1% formic acid | waters.com |
| Chromatography Column | ACQUITY UPLC BEH C18 | waters.com |
| Detection | Xevo TQD Mass Spectrometer | waters.com |
| Linear Range (Posaconazole) | 0.381–11.7 μg/mL | waters.com |
Fragmentation Pattern Analysis for Structural Confirmation
The analysis of fragmentation patterns generated in the mass spectrometer is a cornerstone of structural elucidation. While specific fragmentation data for 2-Oxo-posaconazole is not widely published, the general principles of fragmentation analysis for related azole antifungals can be applied. By subjecting the parent ion to collision-induced dissociation (CID), a unique fragmentation spectrum is produced. This "fingerprint" can be used to confirm the identity of the compound by comparing it to a reference standard or by interpreting the fragmentation pathways. The use of deuterated analogues can be a powerful tool in elucidating these fragmentation mechanisms. scielo.br
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. While the ¹H and ¹³C NMR spectra of posaconazole have been well-characterized, detailed NMR data specifically for 2-Oxo-posaconazole is less common in the public domain. capes.gov.br However, techniques such as ¹H-¹⁵N GHMBCAD NMR have been used to assign the nitrogen resonances of posaconazole, which would be a critical step in the complete structural assignment of its oxo-metabolite. capes.gov.br For novel compounds or metabolites, a full suite of 1D and 2D NMR experiments (including COSY, HSQC, and HMBC) would be necessary to definitively assign the structure of 2-Oxo-posaconazole. nih.gov
Spectroscopic Characterization (e.g., Infrared, Ultraviolet-Visible) for Molecular Fingerprinting
Spectroscopic techniques are indispensable tools for the structural elucidation and molecular fingerprinting of pharmaceutical compounds and their impurities. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, provide valuable information about the functional groups and electronic transitions within a molecule, respectively.
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in 2-Oxo-posaconazole. The presence of a ketone (C=O) group, which differentiates it from the parent posaconazole molecule, gives rise to a characteristic absorption band in the IR spectrum. This technique, along with others like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is crucial for confirming the structure of isolated impurities. researchgate.netresearchgate.net For instance, in the characterization of related posaconazole degradation products, FT-IR spectroscopy was used to elucidate the structures of N-oxide impurities. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to determine the wavelength of maximum absorbance (λmax) for 2-Oxo-posaconazole. This information is vital for developing quantitative analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection. nih.gov The UV spectrum of a compound is dependent on its chromophoric groups. Studies on posaconazole have shown a maximum absorbance at approximately 262 nm. rjptonline.org Theoretical and experimental studies on posaconazole have utilized UV-Vis spectroscopy to understand its electronic transitions, which can be compared with those of its impurities to detect structural modifications. researchgate.net The UV-Vis spectra of ligands and their metal complexes have been used to confirm their formation and stability. acs.org
The following table summarizes the key spectroscopic data points relevant to the characterization of posaconazole and its related substances.
| Technique | Parameter | Typical Value/Observation for Posaconazole & Related Compounds | Significance in Characterizing 2-Oxo-posaconazole |
| UV-Vis Spectroscopy | λmax | ~260-262 nm rjptonline.orgijrpr.com | Essential for setting the detection wavelength in HPLC methods for accurate quantification. nih.gov |
| Infrared (IR) Spectroscopy | Key Absorption Bands | Characteristic peaks for functional groups like C=O, C-N, C-O, and aromatic rings. | The distinct C=O stretch of the oxo- group provides a unique fingerprint to differentiate it from posaconazole. researchgate.net |
Method Validation Parameters for Research Applications (e.g., specificity, linearity, sensitivity, accuracy, precision, robustness)
For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process as per guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.netnih.gov The validation of analytical methods for quantifying 2-Oxo-posaconazole as an impurity in posaconazole involves the assessment of several key parameters.
Specificity: This ensures that the analytical method can unequivocally assess the analyte in the presence of other components, such as the active pharmaceutical ingredient (API), other impurities, and degradation products. In the context of 2-Oxo-posaconazole, specificity is demonstrated by achieving sufficient resolution between the impurity peak and the posaconazole peak in a chromatogram. ijrpr.comajptonline.com
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. mdpi.com For impurity quantification, linearity is typically established from the Limit of Quantification (LOQ) to approximately 150% of the impurity specification limit. mdpi.com A high correlation coefficient (r² > 0.999) is generally required. ajptonline.comscirp.org
Sensitivity: This is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov For genotoxic impurities in posaconazole, methods have been developed with LOQs as low as 1 ppm. researchgate.net
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity standard is spiked into the sample matrix, and the percentage of recovery is calculated. ijrpr.commdpi.com Acceptance criteria for recovery are typically within the range of 80-120%. mdpi.com
Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility. ijrpr.com The relative standard deviation (%RSD) is calculated, with an acceptance criterion often set at not more than 2.0%. ijrpr.com
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. scirp.org Parameters that may be varied include mobile phase composition, pH, flow rate, and column temperature. scirp.org
The table below provides an overview of typical validation parameters and their acceptance criteria for an HPLC method for impurity quantification.
| Validation Parameter | Typical Acceptance Criteria | Reference |
| Specificity | Resolution between peaks > 2.0 | ijrpr.comajptonline.com |
| Linearity (Correlation Coefficient, r²) | > 0.999 | ajptonline.comscirp.org |
| Accuracy (% Recovery) | 80% - 120% | mdpi.com |
| Precision (% RSD) | < 2.0% | ijrpr.com |
| Robustness | System suitability parameters met under varied conditions | scirp.org |
Application in Impurity Profiling and Quality Control of Posaconazole
Impurity profiling, the identification and quantification of impurities in a drug substance, is a critical component of quality control in the pharmaceutical industry. longdom.org The presence of impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. longdom.org Therefore, regulatory authorities require that impurities present at levels of 0.10% or higher be identified and characterized. longdom.org
The analytical methods developed and validated for 2-Oxo-posaconazole are applied in the routine quality control of posaconazole active pharmaceutical ingredient (API) and its finished dosage forms. These methods are essential for:
Monitoring and Controlling Impurity Levels: Ensuring that the level of 2-Oxo-posaconazole and other impurities in each batch of posaconazole is within the specified limits set by pharmacopoeias and regulatory bodies. daicelpharmastandards.com
Stability Studies: Assessing the stability of posaconazole under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, and oxidation) to identify potential degradation products, including 2-Oxo-posaconazole. researchgate.netajptonline.com
Process Development and Optimization: Understanding the formation of impurities during the synthesis of posaconazole allows for the optimization of reaction conditions to minimize their generation. longdom.org
The development of stability-indicating methods, which can separate the API from its degradation products and impurities, is particularly important. ajptonline.comwisdomlib.org Several high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed for the determination of posaconazole and its related substances. ajptonline.comscirp.org These methods are designed to be sensitive and specific, enabling the detection and quantification of impurities at very low levels.
Mechanistic Investigations and Molecular Interactions of 2 Oxo Posaconazole Non Clinical Focus
Computational Chemistry and Molecular Modeling Studies
Computational methods are pivotal in modern drug discovery and development for predicting the interactions and properties of chemical compounds.
Flexible Molecular Docking Analysis with Biological Targets (e.g., enzymes, receptors)
There is no specific information available from the search results regarding flexible molecular docking analyses performed on 2-Oxo-posaconazole with biological targets. Studies on the parent compound, posaconazole (B62084), have explored its binding to its primary target, lanosterol (B1674476) 14α-demethylase, but similar detailed analyses for its 2-oxo metabolite are not documented in the provided sources. mdpi.com
Quantum Chemical Calculations for Electronic Structure and Reactivity
There are no specific quantum chemical calculations reported for 2-Oxo-posaconazole to determine its electronic structure, reactivity, or properties such as HOMO-LUMO energy gaps.
In Vitro Biochemical and Enzymatic Interaction Studies
In vitro studies are essential for characterizing the direct effects of a compound on proteins and enzymes.
Assessment of Enzyme Inhibition or Activation Potential (e.g., with metabolic enzymes like Cytochrome P450s)
While the parent drug, posaconazole, is a known potent inhibitor of the CYP3A4 enzyme, specific data on the inhibitory or activatory potential of 2-Oxo-posaconazole against CYP450 isoforms or other metabolic enzymes are not available in the search results. drugbank.comeuropa.eu The focus of interaction studies has been on posaconazole itself, with findings indicating its effect on co-administered drugs. europa.eu
Ligand-Binding Assays with Relevant Protein Targets
There is no information available from the search results detailing ligand-binding assays performed to characterize the affinity and binding kinetics of 2-Oxo-posaconazole with specific protein targets.
Structure-Activity Relationships (SAR) Focused on its Chemical Reactivity and Metabolic Profile
The metabolic profile of posaconazole, the parent compound, is characterized primarily by phase 2 glucuronide conjugation rather than significant oxidative metabolism by the cytochrome P450 (CYP450) system. medsafe.govt.nznih.govmedsafe.govt.nz Circulating metabolites of posaconazole are predominantly glucuronide conjugates, with only minor amounts of oxidative metabolites observed. medsafe.govt.nz This suggests that the core structure of posaconazole is not a major substrate for in vivo oxidative pathways.
From a structure-activity relationship (SAR) perspective, the antifungal activity of posaconazole is derived from its high-affinity binding to the fungal enzyme lanosterol 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis. nih.govmdpi.com The specific three-dimensional structure of posaconazole is optimized for this interaction. The introduction of the oxo group on the piperazine (B1678402) ring would alter the electronic distribution and shape of this central part of the molecule. While direct studies on the antifungal activity of 2-Oxo-posaconazole are not prominent in the reviewed literature, it is mechanistically plausible that this structural change would significantly reduce or abolish its affinity for the target enzyme, thereby rendering it inactive as an antifungal agent.
The chemical reactivity profile is also altered. The presence of the α-amino ketone moiety in 2-Oxo-posaconazole introduces a new reactive center not present in the parent drug, which could be susceptible to further chemical transformations.
| Feature | Posaconazole | 2-Oxo-posaconazole |
|---|---|---|
| Primary Metabolic Pathway | UDP Glucuronidation (Phase 2). medsafe.govt.nzmedsinfo.com.aumedsinfo.com.aunps.org.au | Not a primary metabolite; considered a degradation product. |
| Oxidative Metabolism (CYP450) | Minor pathway, no major circulating oxidative metabolites. medsafe.govt.nznih.gov | Product of chemical oxidation, not significant in vivo metabolism. |
| Key Structural Moiety | N-arylpiperazine. nih.gov | α-amino ketone within a piperazin-2-one (B30754) ring. allmpus.comchemicea.com |
| Expected Antifungal Activity | Potent inhibitor of lanosterol 14α-demethylase. nih.govmdpi.com | Likely inactive or significantly reduced activity due to altered structure. |
| Source | Active Pharmaceutical Ingredient (API). pharmaffiliates.com | Pharmaceutical impurity formed via degradation. nih.gov |
Investigation of its Role and Mechanisms as a Pharmaceutical Impurity
As a substance not intended to be part of the final drug product, 2-Oxo-posaconazole is classified as a pharmaceutical impurity. jcchems.com The presence of such impurities, even at trace levels, is a critical concern in drug development and manufacturing, as they can potentially impact the quality and stability of the drug product. researchgate.net Regulatory bodies require the identification and control of impurities that are present above specific thresholds. jcchems.com
Research indicates that posaconazole is relatively stable under hydrolytic (acidic and basic) and thermal stress conditions but is susceptible to oxidative degradation. nih.govsci-hub.seresearchgate.net The formation of 2-Oxo-posaconazole is a direct result of this vulnerability. The primary mechanism is the oxidation of the carbon atom at the 2-position of the piperazine ring, which is alpha to a nitrogen atom. Such positions, containing labile protons, are known to be susceptible to oxidation. researchgate.net
Forced degradation studies, which subject the drug substance to harsh conditions like strong oxidizing agents, are used to intentionally produce and identify potential degradation products. sci-hub.se Studies on posaconazole have confirmed that under oxidative stress (e.g., exposure to hydrogen peroxide), a number of degradation products are formed, including N-oxides and products involving the cleavage of the piperazine ring. nih.govsci-hub.se The formation of 2-Oxo-posaconazole is consistent with an oxidative attack on this susceptible piperazine moiety.
| Stress Condition | Observed Stability of Posaconazole | Key Findings and Resulting Products |
|---|---|---|
| Oxidation (e.g., H₂O₂) | Unstable; susceptible to degradation. sci-hub.seresearchgate.net | Formation of multiple degradation products, including N-oxides of the piperazine ring and other oxidative adducts. nih.gov This is the pathway leading to 2-Oxo-posaconazole. |
| Acid/Base Hydrolysis | Generally stable under mild to moderate conditions. sci-hub.seresearchgate.net | Some studies note that very harsh hydrolytic conditions can eventually lead to piperazine ring rupture, but it is less susceptible than to oxidation. sci-hub.se |
| Thermolysis (Heat) | Generally stable. sci-hub.se | Found to be more stable to heat than to oxidation. researchgate.net |
| Photolysis (Light) | Generally stable. nih.gov | Considered stable under photolytic stress in studies. nih.gov |
The chemical reactivity of an impurity is a critical factor in assessing its potential impact on a drug product. researchgate.net Reactive impurities can potentially react with the active pharmaceutical ingredient (API), excipients, or other molecules, leading to further degradation and the formation of new, unknown impurities. researchgate.netnih.gov
The 2-Oxo-posaconazole impurity contains an α-amino ketone functional group within its piperazin-2-one structure. This moiety is known to have a different reactivity profile than the parent secondary amine structure in the posaconazole piperazine ring. While specific reactivity studies on 2-Oxo-posaconazole are not detailed in the literature, general chemical principles suggest potential reaction pathways. For instance, the ketone's carbonyl group could be susceptible to nucleophilic attack, and the protons on the carbon alpha to the carbonyl group may exhibit different acidity compared to the parent compound, potentially participating in condensation reactions under certain conditions.
The control of such impurities is managed through a deep understanding of the manufacturing process and the implementation of control strategies. europa.eu This involves identifying the process parameters that lead to impurity formation and establishing limits and testing protocols to ensure the final product purity. nih.goveuropa.eu
| Impurity Class | Example Functional Group | Potential Reactivity Mechanism |
|---|---|---|
| Oxidizing Agents | Peroxides | Can directly oxidize susceptible functional groups on the API. nih.gov |
| Carbonyl Compounds | Aldehydes, Ketones (as in 2-Oxo-posaconazole) | Can react with primary or secondary amines to form Schiff bases or other adducts. nih.gov |
| Acids/Bases | Organic acids | Can catalyze hydrolytic degradation or other acid/base-mediated reactions. researchgate.net |
| Reducing Sugars | Lactose with free aldehyde/ketone | Can participate in Maillard reactions with amine-containing drugs. researchgate.net |
Table of Mentioned Compounds
| Common Name | Full Chemical Name |
|---|---|
| Posaconazole | 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one. nih.gov |
| 2-Oxo-posaconazole | 4-(4-(((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)-tetrahydrofuran-3-yl)methoxy)phenyl)-1-(4-(1-((2S,3S)-2-hydroxypentan-3-yl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)phenyl)piperazin-2-one. allmpus.comchemicea.com |
Q & A
Q. Q1. What experimental approaches are recommended for synthesizing and characterizing 2-Oxo-posaconazole in academic settings?
Methodological Answer: Synthesis should follow validated protocols for triazole antifungals, with modifications to introduce the 2-oxo moiety. Characterization requires multi-modal analytical techniques:
- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., distinguishing keto-enol tautomers).
- High-Performance Liquid Chromatography (HPLC) with photodiode array detection to assess purity (e.g., method validation per ICH Q2(R1) guidelines) .
- Mass Spectrometry (MS) to verify molecular weight and detect trace impurities.
Document all synthetic yields, solvent systems, and purification steps to ensure reproducibility .
Q. Q2. How should researchers design stability studies for 2-Oxo-posaconazole under varying physicochemical conditions?
Methodological Answer: Adopt a Design of Experiments (DoE) framework to evaluate degradation pathways:
- Variables: Temperature (25–60°C), humidity (40–75% RH), and pH (1–10).
- Analytical Endpoints: Quantify degradation products via reverse-phase HPLC with precision ≤2% RSD .
- Kinetic Modeling: Use Arrhenius equations to predict shelf-life under accelerated conditions.
Include forced degradation studies (e.g., oxidative stress with H₂O₂) to identify labile functional groups .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in reported pharmacokinetic data for 2-Oxo-posaconazole across preclinical models?
Methodological Answer: Conduct a meta-analysis with stratification by:
- Species-Specific Metabolism: Compare CYP450 isoform activity in rodents vs. primates.
- Dosing Regimens: Adjust for bioavailability differences (e.g., fed vs. fasted states).
- Analytical Variability: Cross-validate LC-MS/MS methods between labs using shared reference standards .
Statistical tools like Bland-Altman plots can quantify inter-study bias .
Q. Q4. How can researchers optimize 2-Oxo-posaconazole’s solubility and bioavailability using cocrystal engineering?
Methodological Answer: Apply supercritical fluid (SCF) technology for cocrystallization:
- Coformers: Screen carboxylic acids (e.g., succinic acid) via phase solubility diagrams.
- Process Parameters: Optimize pressure (100–300 bar) and CO₂ flow rate using response surface methodology (RSM) .
- Characterization: Use powder X-ray diffraction (PXRD) and dissolution testing (USP Apparatus II) to confirm enhanced solubility. Compare results to parent posaconazole to validate efficacy improvements .
Q. Q5. What methodologies validate the selectivity of 2-Oxo-posaconazole against fungal CYP51 isoforms without cross-reactivity?
Methodological Answer: Employ a combination of in vitro and in silico approaches:
- Enzyme Inhibition Assays: Measure IC₅₀ values using recombinant CYP51 isoforms (e.g., C. albicans vs. human).
- Molecular Docking: Simulate binding affinities with homology models of fungal CYP51 active sites.
- Cross-Reactivity Testing: Use LC-MS to detect off-target metabolites in hepatocyte incubations .
Report selectivity indices (SI = IC₅₀ human / IC₅₀ fungal) to quantify therapeutic windows .
Q. Q6. How should researchers design a comparative efficacy study between 2-Oxo-posaconazole and its parent compound?
Methodological Answer: Adopt a blinded, randomized controlled trial (RCT) design in in vivo models:
- Dose Equivalence: Normalize doses based on molarity or AUC/MIC ratios.
- Endpoints: Compare fungal burden (CFU/g tissue) and survival rates.
- Statistical Power: Use ANOVA with post-hoc Tukey tests (α = 0.05, power ≥80%).
Include pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure and efficacy .
Q. Q7. What advanced techniques identify and quantify 2-Oxo-posaconazole’s oxidative metabolites in biological matrices?
Methodological Answer: Implement hyphenated mass spectrometry approaches:
- LC-QTOF-MS/MS: For untargeted metabolite profiling (mass accuracy ≤5 ppm).
- Stable Isotope Labeling: Use deuterated analogs (e.g., Posaconazole-D4) as internal standards .
- Data Analysis: Apply software (e.g., XCMS Online) for peak alignment and metabolite annotation. Validate findings with synthetic reference standards .
Q. Q8. How can researchers address discrepancies in 2-Oxo-posaconazole’s reported cytotoxicity profiles across cell lines?
Methodological Answer: Perform a systematic review of experimental conditions:
- Cell Culture Variables: Assess media composition (e.g., serum concentration), passage number, and incubation time.
- Assay Validation: Cross-check results using orthogonal methods (e.g., MTT vs. ATP luminescence).
- Mechanistic Studies: Use RNA-seq to identify cell-line-specific pathways affected by 2-Oxo-posaconazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
